molecular formula C13H8BrF B15194895 9-Bromo-2-fluoro-9h-fluorene CAS No. 6344-64-5

9-Bromo-2-fluoro-9h-fluorene

Cat. No.: B15194895
CAS No.: 6344-64-5
M. Wt: 263.10 g/mol
InChI Key: WZHZJVMBBSFWBR-UHFFFAOYSA-N
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Description

9-Bromo-2-fluoro-9h-fluorene: is an organic compound with the molecular formula C13H8BrF It is a derivative of fluorene, where the hydrogen atoms at positions 9 and 2 are replaced by bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2-fluoro-9h-fluorene typically involves the bromination and fluorination of fluorene. One common method includes the following steps:

    Bromination: Fluorene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 9-position.

    Fluorination: The brominated fluorene is then subjected to fluorination using a fluorinating agent such as silver fluoride or cesium fluoride to introduce the fluorine atom at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using bromine and a suitable catalyst in a controlled environment to ensure high yield and purity.

    Fluorination: Employing efficient fluorinating agents and optimized reaction conditions to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 9-Bromo-2-fluoro-9h-fluorene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding fluorene derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 9-substituted-2-fluoro-fluorene derivatives.

    Oxidation: Formation of 9-fluorenone derivatives.

    Reduction: Formation of 9-fluoro-fluorene derivatives.

Scientific Research Applications

Chemistry:

    Organic Electronics: 9-Bromo-2-fluoro-9h-fluorene is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Photovoltaics: It is employed in the development of organic photovoltaic materials due to its electron-accepting properties.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules.

Industry:

    Material Science: It is used in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 9-Bromo-2-fluoro-9h-fluorene involves its interaction with molecular targets through its bromine and fluorine substituents. These substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The bromine atom can participate in halogen bonding, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

    9-Bromo-9h-fluorene: Lacks the fluorine atom, making it less electron-withdrawing compared to 9-Bromo-2-fluoro-9h-fluorene.

    2-Fluoro-9h-fluorene: Lacks the bromine atom, resulting in different reactivity and applications.

    9,9-Dimethyl-2-bromo-9h-fluorene: Contains additional methyl groups, affecting its steric and electronic properties.

Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. This combination enhances its utility in various applications, particularly in organic electronics and pharmaceuticals.

Properties

CAS No.

6344-64-5

Molecular Formula

C13H8BrF

Molecular Weight

263.10 g/mol

IUPAC Name

9-bromo-2-fluoro-9H-fluorene

InChI

InChI=1S/C13H8BrF/c14-13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)13/h1-7,13H

InChI Key

WZHZJVMBBSFWBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)F)C(C2=C1)Br

Origin of Product

United States

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